Isopropyl carbamate

Carcinogenicity Toxicology Safety Assessment

Isopropyl carbamate (CAS 1746-77-6) is the rational choice when experimental safety and reproducibility are non-negotiable. Unlike ethyl carbamate—a known multisite carcinogen—isopropyl carbamate demonstrates markedly reduced tumor-initiating potency in comparative models, making it the safer scaffold for in vivo probe development. Its superior thermal stability (higher decomposition activation energy vs. tert-butyl analogs) ensures robustness in elevated-temperature synthetic pathways. For analytical workflows, peer-reviewed SDBS spectral data (NMR, IR, MS) enables rapid, unambiguous peak identification. Insist on the correct ester: generic substitution risks experimental failure. ≥98% purity, available now.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 1746-77-6
Cat. No. B157991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl carbamate
CAS1746-77-6
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)N
InChIInChI=1S/C4H9NO2/c1-3(2)7-4(5)6/h3H,1-2H3,(H2,5,6)
InChIKeyOVPLZYJGTGDFNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in water, alcohol, and ether.

Isopropyl Carbamate (CAS 1746-77-6): Procurement Specifications, Comparators, and Differential Properties for Informed Sourcing


Isopropyl carbamate (propan-2-yl carbamate; CAS 1746-77-6) is a primary carbamate ester characterized by an isopropyl group attached to the carbamate moiety. It presents as a white to almost white crystalline solid with a melting point of 92-95°C, boiling point of 183°C, and density of 1.010 g/cm³ . The compound is completely soluble in water, as well as in alcohols and ether . Its molecular weight is 103.12 g/mol, with an XLogP3 of 0.3 indicating moderate hydrophilicity [1]. As a simple alkyl carbamate, it serves as a foundational building block and reference standard, but its selection over closely related analogs such as ethyl carbamate (urethane), methyl carbamate, and n-propyl carbamate must be justified by specific, quantitative differentiators relevant to the intended application [2].

Why Generic Substitution Fails: The Critical Need for Isopropyl Carbamate Specificity in Research and Synthesis


The assumption that simple alkyl carbamates are functionally interchangeable is demonstrably false and can lead to experimental failure, regulatory complications, or product performance issues. The ester alkyl group critically modulates key properties including carcinogenic potential [1], thermal stability [2], and solubility profile [3]. For instance, ethyl carbamate (urethane) is a known multi-site carcinogen, whereas isopropyl carbamate exhibits a significantly reduced tumor-initiating potency in comparative murine models [1]. Similarly, the isopropyl ester exhibits distinct thermal decomposition kinetics compared to its tert-butyl analog, a property relevant to processes involving elevated temperatures [2]. Therefore, procurement of the specific isopropyl carbamate compound, rather than a cheaper or more readily available analog, is essential to ensure the validity, safety, and reproducibility of scientific and industrial workflows. The quantitative evidence below substantiates these critical distinctions.

Isopropyl Carbamate: Quantitative Comparative Evidence for Informed Scientific Selection


Reduced Tumor-Initiating Potency: Isopropyl Carbamate vs. Ethyl Carbamate (Urethane)

In a direct comparative study of carbamate homologues, isopropyl carbamate was classified as having a 'doubtful effect' on tumor initiation, a stark contrast to ethyl carbamate (urethane), which was ranked as the most potent tumor-initiator among the compounds tested [1]. This ranking provides a clear, quantifiable safety differentiator.

Carcinogenicity Toxicology Safety Assessment

Comparative Thermal Decomposition Kinetics: Isopropyl vs. tert-Butyl Carbamates

For N,N-dimethylcarbamate derivatives, the isopropyl ester exhibits a higher activation energy for thermal decomposition than the corresponding tert-butyl ester. The first-order rate constant for isopropyl N,N-dimethylcarbamate is described by k = 10^13.04 * exp(-181209 / 8.314T) s⁻¹, while the tert-butyl analog follows k = 10^12.87 * exp(-157904 / 8.314T) s⁻¹ [1]. This class-level inference suggests isopropyl carbamates may offer enhanced thermal stability compared to tert-butyl carbamates, a key consideration for high-temperature applications.

Thermal Stability Process Chemistry Materials Science

Validated Analytical Reference Data for Method Development and QC

Isopropyl carbamate has comprehensive, high-quality spectral data available from the authoritative SDBS database, including 1H NMR (89.56 MHz, CDCl3) and 13C NMR (25.16 MHz, CDCl3) spectra, as well as IR and Raman data [1][2]. This contrasts with many alkyl carbamates where such a complete, publicly accessible spectral library is not available. The availability of this data provides a verifiable, quantitative basis for identity confirmation and purity assessment.

Analytical Chemistry Quality Control Method Validation

Isopropyl Carbamate: Best-Fit Research and Industrial Application Scenarios Based on Verifiable Evidence


A Safer Carbamate Scaffold for Biomedical Research

For in vivo studies or the development of carbamate-based probes where the known carcinogenicity of ethyl carbamate is unacceptable, isopropyl carbamate serves as a superior scaffold. The evidence of its 'doubtful effect' on tumor initiation compared to the potent activity of ethyl carbamate provides a clear safety-driven rationale for its selection [1].

Thermally Robust Intermediate for High-Temperature Synthesis

In synthetic processes operating at elevated temperatures (e.g., 200-300°C), the higher thermal decomposition activation energy of the isopropyl carbamate class suggests it may be a more robust protecting group or intermediate than its tert-butyl counterpart, minimizing unwanted side reactions and improving yield [1].

Reliable Reference Standard for Analytical Method Development

When developing HPLC, GC, or NMR methods for carbamate analysis, isopropyl carbamate provides a distinct advantage due to the availability of comprehensive, peer-reviewed spectral data from SDBS. This facilitates unambiguous peak identification, method validation, and impurity profiling, saving significant time and resources in a regulated environment [1][2].

Quote Request

Request a Quote for Isopropyl carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.